molecular formula C17H17BrN2O2 B13887626 1-[(4-Bromophenyl)methyl]-4,6-dimethyl-5-nitro-2,3-dihydroindole

1-[(4-Bromophenyl)methyl]-4,6-dimethyl-5-nitro-2,3-dihydroindole

Cat. No.: B13887626
M. Wt: 361.2 g/mol
InChI Key: UBOFGHXHYHDRMI-UHFFFAOYSA-N
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Description

1-[(4-Bromophenyl)methyl]-4,6-dimethyl-5-nitro-2,3-dihydroindole is a synthetic organic compound characterized by its unique chemical structure This compound belongs to the class of indoles, which are heterocyclic compounds containing a benzene ring fused to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Bromophenyl)methyl]-4,6-dimethyl-5-nitro-2,3-dihydroindole can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs a palladium catalyst and boron reagents to couple aryl halides with organoboron compounds .

Another approach involves the use of pyrazole derivatives, where the reaction of suitable chalcones with hydrazinobenzenesulfonamide hydrochloride in the presence of glacial acetic acid leads to the formation of the desired compound . The reaction conditions often include refluxing in ethanol for several hours, followed by purification steps to isolate the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated processes can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Bromophenyl)methyl]-4,6-dimethyl-5-nitro-2,3-dihydroindole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to convert the nitro group to an amino group, altering the compound’s chemical properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

1-[(4-Bromophenyl)methyl]-4,6-dimethyl-5-nitro-2,3-dihydroindole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-Bromophenyl)methyl]-4,6-dimethyl-5-nitro-2,3-dihydroindole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4-Bromophenyl)methyl]-4,6-dimethyl-5-nitro-2,3-dihydroindole is unique due to its specific combination of substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H17BrN2O2

Molecular Weight

361.2 g/mol

IUPAC Name

1-[(4-bromophenyl)methyl]-4,6-dimethyl-5-nitro-2,3-dihydroindole

InChI

InChI=1S/C17H17BrN2O2/c1-11-9-16-15(12(2)17(11)20(21)22)7-8-19(16)10-13-3-5-14(18)6-4-13/h3-6,9H,7-8,10H2,1-2H3

InChI Key

UBOFGHXHYHDRMI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CCN2CC3=CC=C(C=C3)Br)C(=C1[N+](=O)[O-])C

Origin of Product

United States

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